[(1,6-Dibromonaphthalen-2-yl)oxy]acetate
Description
[(1,6-Dibromonaphthalen-2-yl)oxy]acetate is an organobromine compound featuring a naphthalene core substituted with bromine atoms at the 1- and 6-positions, an oxygen atom at the 2-position, and an acetate ester functional group. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, pharmaceuticals, and synthetic chemistry.
- The acetate ester group increases solubility in polar organic solvents and may act as a leaving group in nucleophilic substitutions.
- Applications: Brominated naphthalene derivatives are often utilized as flame retardants, photoactive materials, or intermediates in organic synthesis. The acetate group could enable further functionalization, such as hydrolysis to carboxylic acids or incorporation into polymers.
Structural characterization of such compounds is frequently performed using X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C12H7Br2O3- |
|---|---|
Molecular Weight |
358.99 g/mol |
IUPAC Name |
2-(1,6-dibromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C12H8Br2O3/c13-8-2-3-9-7(5-8)1-4-10(12(9)14)17-6-11(15)16/h1-5H,6H2,(H,15,16)/p-1 |
InChI Key |
HQAXQAFZOAMRCA-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=CC(=C2Br)OCC(=O)[O-])C=C1Br |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)OCC(=O)[O-])C=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
a) Methyl 2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]acetate (CAS: 478065-00-8)
This compound shares the acetate ester moiety but differs in its aromatic core (pyridazinone vs. naphthalene) and substituents (phenyl vs. bromine).
| Property | [(1,6-Dibromonaphthalen-2-yl)oxy]acetate | Methyl 2-[(6-oxo-1-phenylpyridazin-3-yl)oxy]acetate |
|---|---|---|
| Core Structure | Naphthalene (fully aromatic) | Pyridazinone (partially unsaturated heterocycle) |
| Substituents | Bromine (1,6-positions) | Phenyl (1-position), keto group (6-position) |
| Electronic Effects | Strong electron-withdrawing (Br) | Electron-withdrawing (keto) + electron-donating (Ph) |
| Molecular Weight | Higher (due to Br atoms) | Lower (absence of halogens) |
| Polarity | Moderate (Br increases lipophilicity) | Higher (heterocyclic O and keto group enhance polarity) |
b) Other Brominated Aromatic Esters
Compounds like methyl 2-[(2,4-dibromophenyl)oxy]acetate exhibit closer structural similarity but lack the extended aromatic system of naphthalene.
Data Table: Key Comparative Properties
| Parameter | Target Compound | Pyridazinone Analogue | Dibromophenyl Analogue |
|---|---|---|---|
| Melting Point | Estimated 180–200°C* | 120–140°C (literature) | 150–170°C |
| Solubility | DMSO, THF, chloroform | Methanol, acetone | Ethyl acetate, DCM |
| UV-Vis Absorption | λmax ~300 nm (Br conjugation) | λmax ~260 nm (heterocyclic π-system) | λmax ~280 nm |
| Synthetic Utility | Cross-coupling precursor | Pharmaceutical intermediate | Polymer additive |
*Predicted based on brominated naphthalene derivatives.
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